2-(2-Iodoethoxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodoethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their wide array of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodoethoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 2-iodoethanol. One common method involves the use of triphenylphosphine and iodine in dichloromethane under inert atmosphere conditions . The reaction is carried out at temperatures ranging from 0 to 20°C for approximately 4.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of isoindoline-1,3-dione .
Scientific Research Applications
2-(2-Iodoethoxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its interaction with dopamine receptors.
Neuropharmacology: The compound has shown promise in the treatment of neurological disorders such as Parkinson’s disease.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor, influencing its activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the iodoethoxy group.
Phthalimide Derivatives: Compounds with similar core structures but different substituents, often used in medicinal chemistry.
Uniqueness
2-(2-Iodoethoxy)isoindoline-1,3-dione is unique due to the presence of the iodoethoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other isoindoline derivatives may not be as effective .
Properties
Molecular Formula |
C10H8INO3 |
---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
2-(2-iodoethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C10H8INO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |
InChI Key |
ZIFKIXSFNYVRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.